Home > Products > Screening Compounds P131559 > Metaraminol bitartrate
Metaraminol bitartrate - 33402-03-8

Metaraminol bitartrate

Catalog Number: EVT-275090
CAS Number: 33402-03-8
Molecular Formula: C13H19NO8
Molecular Weight: 317.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metaraminol Bitartrate is a synthetic sympathomimetic amine primarily utilized in scientific research to investigate various physiological processes and disease models. [] It is classified as a sympathomimetic amine due to its ability to mimic the actions of endogenous catecholamines like norepinephrine and epinephrine. []

Synthesis Analysis

The synthesis of metaraminol bitartrate involves several key steps, primarily utilizing chiral catalysis. A notable method includes the following stages:

  1. Chiral Addition Reaction: Hydroxybenzaldehyde and nitroethane are reacted in the presence of a chiral catalyst system consisting of cinchona alkaloid, copper acetate hydrate, and imidazole. This reaction results in an addition product with a significant enantiomeric excess (up to 92%) under controlled temperature conditions (22-34 °C) over approximately 38 hours .
  2. Reduction Step: The nitro group in the addition product is reduced using hydrogen in the presence of palladium on carbon (Pd-C) to yield the corresponding amine, metaraminol .
  3. Salification: The crude metaraminol product is then treated with L(+)-tartaric acid to form metaraminol bitartrate, which is subsequently purified through recrystallization techniques .

This multi-step synthesis ensures high enantioselectivity and yield, critical for pharmaceutical applications.

Molecular Structure Analysis

Metaraminol bitartrate features a complex molecular structure with four defined stereocenters, contributing to its pharmacological activity. The compound can be represented by the following structural formula:

Metaraminol bitartrate C9H13NO2C4H6O6\text{Metaraminol bitartrate }C_9H_{13}NO_2\cdot C_4H_6O_6

The structure consists of a phenolic ring connected to an amino alcohol side chain, which is crucial for its interaction with adrenergic receptors. The stereochemistry is defined by specific configurations at each chiral center, which play a significant role in its biological activity .

Key Structural Data

  • Defined Stereocenters: 4
  • Molecular Weight: 317.29 g/mol
  • Charge: Neutral
Chemical Reactions Analysis

Metaraminol bitartrate participates in various chemical reactions typical for sympathomimetic agents:

  1. Receptor Binding: As an alpha-1 adrenergic agonist, it binds to adrenergic receptors, leading to vasoconstriction and increased blood pressure.
  2. Formation of Impurities: During synthesis or storage, metaraminol can form impurities such as (2S, 3S)-2,3-dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutanoic acid (MET-TA), which can arise from amidation reactions with tartaric acid .

These reactions emphasize the importance of monitoring purity and characterizing potential impurities to ensure safety and efficacy.

Mechanism of Action

Metaraminol bitartrate exerts its pharmacological effects primarily through the activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells. This activation leads to:

  • Vasoconstriction: Increased peripheral resistance results in elevated systolic and diastolic blood pressure.
  • Increased Cardiac Output: By enhancing vascular tone, metaraminol indirectly supports cardiac output during hypotensive episodes.

The mechanism involves G-protein coupled receptor signaling pathways that activate phospholipase C, leading to increased intracellular calcium levels and subsequent contraction of smooth muscle .

Physical and Chemical Properties Analysis

Metaraminol bitartrate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohols; sparingly soluble in organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are essential for formulation development and ensuring effective delivery in clinical applications.

Applications

Metaraminol bitartrate has several significant applications in medicine:

  1. Management of Hypotension: It is primarily used to treat acute hypotensive states during surgical procedures or due to trauma.
  2. Adjunctive Therapy: Employed alongside other treatments for shock or severe blood loss.
  3. Research Applications: Investigated for potential uses in treating conditions like priapism, although this application remains less common due to regulatory constraints.

The versatility of metaraminol bitartrate underscores its importance in both therapeutic settings and ongoing pharmaceutical research .

Synthetic Chemistry and Process Optimization

Historical Evolution of Synthetic Methodologies

The synthetic routes to metaraminol bitartrate ((R,S)-3-(2-amino-1-hydroxypropyl)phenol L-tartrate) have evolved from classical resolution to catalytic asymmetric methods. Early industrial processes relied on racemic synthesis followed by diastereomeric salt resolution using chiral acids like L-tartaric acid or di-p-toluoyl-D-tartaric acid. This approach suffered from low atom economy (<50% maximum yield) and cumbersome recycling of undesired enantiomers [2] [6]. The introduction of nitroethane-mediated Henry reactions between 3-hydroxybenzaldehyde (3-HBA) and nitroethane marked a significant advancement, generating β-nitroalcohol intermediates with syn/anti diastereoselectivity influenced by solvent polarity and catalysts. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation) yielded racemic metaraminol free base [1].

A paradigm shift occurred with the adoption of catalytic asymmetric hydrogenation. Chinese Patent CN103739504A demonstrated the hydrogenation of (E)-1-(3-hydroxyphenyl)-2-nitroprop-1-en-1-ol using Pd/C modified with cinchona alkaloids (e.g., cinchonidine), achieving enantiomeric excess (ee) of 85–92%. This method eliminated the need for resolution but required meticulous control of Pd catalyst loading (1–5 wt%) and hydrogen pressure (3–10 bar) to minimize desorption of the chiral modifier [1]. Modern processes now integrate enzymatic transamination of 2-hydroxy ketone precursors using engineered transaminases, enabling direct access to the (1R,2S)-stereoisomer with >99% ee under mild aqueous conditions [3].

Catalytic Asymmetric Hydrogenation in Enantioselective Synthesis

Asymmetric hydrogenation remains pivotal for industrial-scale metaraminol bitartrate production due to its scalability and tunable stereoselectivity. Key systems include:

  • Pd/Cinchona Alkaloids: Hydrogenation of nitroalkene precursors (e.g., (E)-1-(3-hydroxyphenyl)-2-nitroprop-1-ene) over 5% Pd/C with cinchonidine yields (R)-metaraminol with 92% ee. The reaction proceeds via adsorption complexation, where the quinoline ring of cinchonidine anchors to Pd sites, positioning the substrate for si-face hydride attack. Optimal conditions use ethyl acetate as solvent (prevents catalyst poisoning) and 50°C to enhance enantioselectivity [1].
  • Ir-PHOX Catalysts: Iridium complexes with phosphine-oxazoline ligands (e.g., Ir-UbaPHOX) hydrogenate 3,3-diarylallyl phthalimides to 3,3-diarylpropyl amines (precursors to tetrahydroquinolines) with 98–99% ee. The bidentate coordination of the substrate’s phthalimide carbonyl and alkene to Ir ensures precise facial discrimination [5].

Table 1: Performance of Asymmetric Hydrogenation Catalysts

Catalyst SystemSubstrateConditionsee (%)Ref
Pd/C-cinchonidine(E)-1-(3-HP)-2-nitropropene10 bar H₂, EtOAc, 50°C92[1]
Ir-(S,S)-UbaPHOX3,3-Diphenylallyl phthalimide50 bar H₂, DCM, 25°C99[5]
Rh-DuPHOSβ-Aryl-β-keto esters5 bar H₂, MeOH90[5]

Novel Ligand-Catalyst Systems for Stereochemical Control

Recent advances focus on iridium-based catalysts with tailored ligands to overcome limitations of Pd systems (e.g., sensitivity to bromoalkene impurities). The UbaPHOX ligand (derived from tert-leucine) enables near-perfect stereocontrol in metaraminol intermediates:

[Ir(cod)Cl]₂ + UbaPHOX → Active catalyst  ΔG‡ (*re* vs *si*) = 2.8 kcal/mol (favoring *re*-face attack)  

Critical factors include:

  • Ligand Purity: Bromoalkene contaminants (>0.5%) in allyl phthalimide substrates promote isomerization, reducing ee from 99% to 57%. Recrystallization or alternative synthesis routes (e.g., Suzuki coupling before Mitsunobu phthalimidation) mitigate this [5].
  • Solvent Coordination: Dichloromethane (DCM) maximizes ee (98%) by minimizing competitive ligand displacement. Ethyl acetate reduces conversion to <5% due to carbonyl coordination to Ir [5].
  • Pressure Effects: High H₂ pressure (50 bar) accelerates reaction kinetics while preserving enantioselectivity, whereas ≤3 bar leads to incomplete conversion and racemization [5].

Enzymatic approaches employ engineered transaminases with expanded binding pockets to accommodate bulky 2-hydroxy ketones. Fusion enzymes co-immobilized with alanine dehydrogenase enable cofactor recycling, driving equilibrium toward metaraminol synthesis [3].

Mechanistic Insights into Nitroethane-Mediated Condensation Reactions

The Henry reaction between 3-HBA and nitroethane is the cornerstone of classical metaraminol synthesis. Key mechanistic aspects include:

  • Base-Catalyzed Enolization: Under basic conditions (K₂CO₃/EtOH), deprotonation of nitroethane (pKa = 8.6) generates a nucleophilic nitronate anion. This attacks the carbonyl carbon of 3-HBA, forming a β-nitroalkoxide intermediate. Protonation yields syn/anti diastereomers (60:40 ratio), with syn favored in polar protic solvents [1].
  • Acid-Mediated Dehydration: Treatment with acetic anhydride converts β-nitroalcohols to (E)-nitroalkenes via a six-membered cyclic transition state. This step is >95% stereospecific, preserving the alkene geometry for subsequent asymmetric hydrogenation [1].
  • Equilibrium Limitations: The reaction equilibrium constant (Keq = 0.8 in H₂O) favors reactants. Excess nitroethane (3:1 molar ratio) drives conversion to 92% within 4 h at 60°C [1].

Table 2: Solvent Effects on Henry Reaction Diastereoselectivity

SolventDielectric Constant (ε)syn:antiYield (%)
Methanol32.760:4085
Ethanol24.365:3588
Chloroform4.855:4572
Water80.170:3095

Green Chemistry Approaches: Solvent Selection and Waste Minimization

Process intensification strategies align metaraminol synthesis with green chemistry principles:

  • Enzymatic Route with Bio-Based Donors: Replacing isopropylamine (petroleum-derived) with L-alanine (fermentation-derived) as the amine donor reduces toxicity and carbon footprint. In situ liquid-liquid extraction (LLE) using 1-octanol removes metaraminol from aqueous phases, shifting the transaminase equilibrium to 92% conversion—equivalent to IPA-based systems but with 40% lower E-factor [3].
  • Solvent Optimization: Classical synthesis employs ethyl acetate (recyclable via distillation) for hydrogenation steps, replacing carcinogenic chlorinated solvents. Life-cycle assessment shows a 30% reduction in process mass intensity (PMI) versus DCM-based routes [1] [5].
  • Waste Valorization: Tartrate salt crystallization generates mother liquors containing residual L-tartaric acid (<5%). Acidification with HCl followed by electrodialysis enables tartrate recovery, reducing heavy metal waste from traditional ion-exchange resins [1].

Table 3: Environmental Metrics of Metaraminol Synthesis Routes

MethodPMI (kg/kg)E-FactorRenewable Carbon (%)
Classical resolution120860
Pd-catalyzed hydrogenation453215
Enzymatic + LLE281295

Properties

CAS Number

33402-03-8

Product Name

Metaraminol bitartrate

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1

InChI Key

VENXSELNXQXCNT-STJVKZSMSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Aramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.